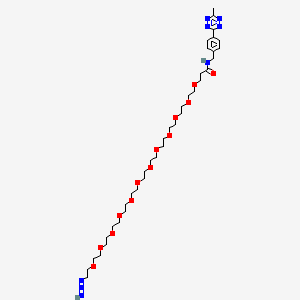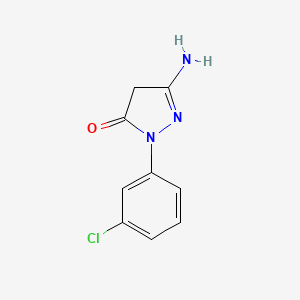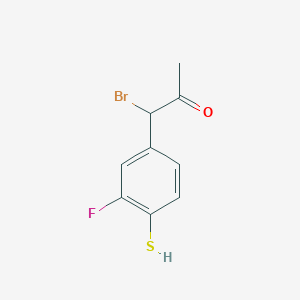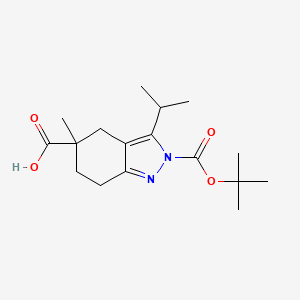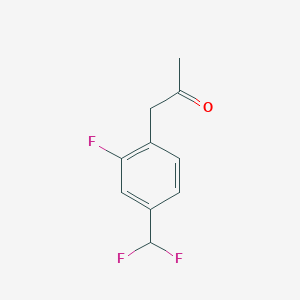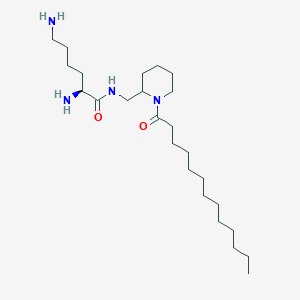
(2S)-2,6-Diamino-N-((1-tridecanoylpiperidin-2-yl)methyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NPC-15437 involves multiple steps, starting with the preparation of the piperidine derivative, followed by the coupling with a hexanamide derivative. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at ambient or slightly elevated levels .
Industrial Production Methods
Industrial production of NPC-15437 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually supplied as a powder and stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
NPC-15437 primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving NPC-15437 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures .
Major Products Formed
The major products formed from the reactions of NPC-15437 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Aplicaciones Científicas De Investigación
NPC-15437 is extensively used in scientific research due to its ability to inhibit protein kinase C. This makes it a valuable tool for studying the role of protein kinase C in cellular signaling pathways. It has applications in various fields, including:
Chemistry: Used to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in diseases involving protein kinase C dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
NPC-15437 exerts its effects by selectively inhibiting protein kinase C. It binds to the regulatory domain of the enzyme, preventing its activation by phorbol esters and phosphatidylserine. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: Another inhibitor of protein kinase C, but with different binding properties.
D-sphingosine: Inhibits protein kinase C by interacting with the catalytic domain.
Ro 32-0432: A selective inhibitor of protein kinase C with a different mechanism of action.
Chelerythrine: Inhibits protein kinase C by binding to the regulatory domain.
Rottlerin: Selectively inhibits novel protein kinase C isoforms.
Uniqueness of NPC-15437
NPC-15437 is unique due to its high selectivity for the regulatory domain of protein kinase C. This specificity allows for more precise studies of protein kinase C-mediated signaling pathways, making it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C25H50N4O2 |
|---|---|
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide |
InChI |
InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31)/t22?,23-/m0/s1 |
Clave InChI |
HXQRGYNEDCHJPJ-WCSIJFPASA-N |
SMILES isomérico |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


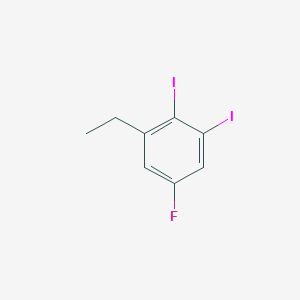
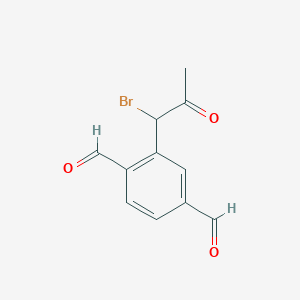
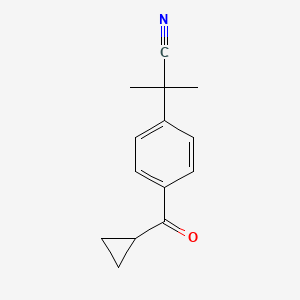

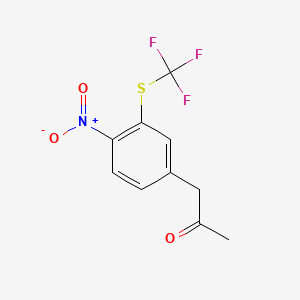

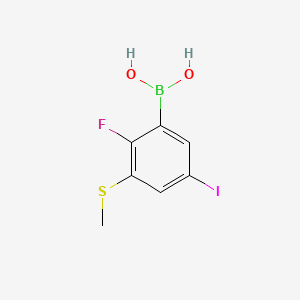
![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
